N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid
Description
N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid is a compound that combines the properties of an amine and a dithiocarbamate
Properties
IUPAC Name |
N,N-diethylethanamine;2,6-difluorobenzenecarbodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2S2.C6H15N/c8-4-2-1-3-5(9)6(4)7(10)11;1-4-7(5-2)6-3/h1-3H,(H,10,11);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBUUZOTBHFHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C(=C1)F)C(=S)S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid typically involves the reaction of N,N-Diethylethanamine with 2,6-difluorobenzenecarbodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pesticides and fungicides due to its ability to form stable complexes with metal ions
Mechanism of Action
The mechanism of action of N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid involves its interaction with molecular targets through the dithiocarbamate group. This group can chelate metal ions, disrupting metal-dependent biological processes. Additionally, the compound can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Triethylamine: A simple tertiary amine with similar basic properties but lacking the dithiocarbamate group.
N,N-Diethylethanamine trihydrofluoride: A fluorinated derivative with different reactivity and applications.
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarbamate compound with distinct structural features and applications .
Uniqueness
Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
